molecular formula C51H84O22 B192190 Protodioscin CAS No. 55056-80-9

Protodioscin

Cat. No. B192190
CAS RN: 55056-80-9
M. Wt: 1049.2 g/mol
InChI Key: LVTJOONKWUXEFR-UEZXSUPNSA-N
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Description

Protodioscin is a steroidal saponin compound found in a number of plant species, most notably in the Tribulus, Trigonella Dioscorea, and Trillium families . It is best known as the putative active component of the herbal aphrodisiac plant Tribulus terrestris .


Synthesis Analysis

A novel protodioscin-(steroidal saponin)-glycoside hydrolase, named protodioscin-glycosidase-1 (PGase-1), was purified and characterized from the Aspergillus oryzae strain . The molecular mass of this enzyme was determined to be about 55 kDa based on SDS-polyacrylamide gel electrophoresis .


Molecular Structure Analysis

The molecular structure of Protodioscin can be found in various chemical databases .


Chemical Reactions Analysis

One of the main furostanol glycosides in Dioscorea deltoidea suspension cell culture, i.e., protodioscin, was isolated and characterized structurally using NMR spectroscopy, high-resolution mass spectrometry, and an analysis of its accumulation .


Physical And Chemical Properties Analysis

Protodioscin is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Oncology , specifically the study of Osteosarcoma .

Summary of the Application

Protodioscin (PD) is a steroidal saponin with various pharmacological activities, including neuro-protective, anti-inflammatory, and anti-tumor activities . The effect of PD on human osteosarcoma (OS) cells was studied .

Methods of Application or Experimental Procedures

In the study, it was found that PD significantly inhibits the growth of human HOS and 143B OS cells through the upregulation of apoptotic-related proteins (cleaved caspase-3, cleaved caspase-9, and cleaved PARP) and mitophagy-related proteins (LC3B and NIX), which contribute to the induction of apoptosis, and MMP (mitochondrial membrane potential) dysfunction and mitophagy .

Results or Outcomes

The results indicate that a high concentration of PD (10 µM) has a cytotoxic effect on the growth of human OS cells and on normal osteoblast cells (MC3T3-E1) . These findings show the inhibitory effects of PD-induced mitophagy in human OS cells and may represent a novel therapeutic strategy for human OS, by targeting the NIX/LC3 pathways .

Application in Plant Science

Specific Scientific Field

The specific scientific field for this application is Plant Science , specifically the study of Arabidopsis thaliana .

Summary of the Application

Protodioscin is a natural molecule belonging to the class of steroid saponins, mainly produced by monocotyledons . In the present paper, protodioscin’s phytotoxic potential was assessed to identify its target and the potential mode of action in the model plant Arabidopsis thaliana .

Methods of Application or Experimental Procedures

The root system was the main target of protodioscin, which caused a high inhibitory effect on the primary root length (ED 50 50 μM) with morphological alteration, accompanied by a significant increase in the lateral root number and root hair density .

Results or Outcomes

At the lowest concentration (15.6 μM), protodioscin did not affect the number of the lateral roots, but it induced a strong stimulatory effect (2.5 times greater than the control) at 125 μM, reaching the maximum value at 250 μM (4 times greater than the control) . The saponin protodioscin can modulate the root system of A. thaliana by interfering with the auxin transport (PAT) .

Future Directions

Future research is expected to elucidate the detailed molecular mechanism of Nrf2/HO-1 activator which regulates Nrf2 activation and HO-1 induction in these newly developed in vitro models of PD leading to the development of novel drugs that target Nrf2/ARE/HO-1 .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21+,22+,23+,25+,26-,27+,28+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTJOONKWUXEFR-UEZXSUPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protodioscin

CAS RN

55056-80-9, 90288-44-1
Record name Protodioscin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55056-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protodioscin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055056809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furostanol I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090288441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β,22R,25R)-26-(β-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-[6-deoxy-α-L-mannopyranosyl-(1->4)]-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROTODIOSCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0LC3PH24P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,690
Citations
KM Arsyad - Medika, 1996 - doc4pdf.com
… of administration of Libilov (protodioscin) on sperm quality and quantity in men with moderate idiopathic oligozoospermia. This study also evaluated protodioscin's effect on libido, …
Number of citations: 62 doc4pdf.com
K Gauthaman, PG Adaikan, RNV Prasad - Life sciences, 2002 - Elsevier
Tribulus terrestris (TT) has long been used in the traditional Chinese and Indian systems of medicine for the treatment of various ailments and is popularly claimed to improve sexual …
Number of citations: 581 www.sciencedirect.com
K Gauthaman, AP Ganesan… - The Journal of Alternative …, 2003 - liebertpub.com
Objective: Apart from its claims for improvement of sexual functions in men, the puncturevine plant (Tribulus terrestris: TT) has long been considered as an energizer and vitalizer in the …
Number of citations: 263 www.liebertpub.com
K Hu, X Yao - Cancer investigation, 2003 - Taylor & Francis
… , methyl protodioscin … protodioscin as a seed compound, no compounds in the NCI's anticancer drug screen database have cytotoxicity patterns similar to those of methyl protodioscin, …
Number of citations: 105 www.tandfonline.com
A Adimoelja, AP Ganeshan - Int J Impot Res, 1997 - scicompdf.se
… ln another clinical trial protodioscin is proved to increase the serum DHEA level of infertile … change significantly by protodioscin (1 ,2,6,7). The study concludes that protodioscin in TTL …
Number of citations: 126 www.scicompdf.se
MS Cheng, QL Wang, Q Tian, HY Song… - The Journal of …, 2003 - ACS Publications
… In conclusion, a highly convergent approach for the synthesis of methyl protodioscin 1 has been developed, which paves the way to easily access methyl protodioscin and its diversified …
Number of citations: 91 pubs.acs.org
M Wang, Y Tadmor, QL Wu, CK Chin… - Journal of agricultural …, 2003 - ACS Publications
… Those protocols focused on the analysis of protodioscin by a … to protodioscin ( 22) and direct quantification of protodioscin … may not directly apply to protodioscin analysis in asparagus. …
Number of citations: 150 pubs.acs.org
YR Chen, SC Wang, SP Huang, CC Su, PL Liu… - Biomedicine & …, 2022 - Elsevier
… effects of protodioscin were tested. Our results demonstrated that protodioscin inhibited cell … Additionally, protodioscin also induced cell apoptosis and arrested the progression of cell …
Number of citations: 7 www.sciencedirect.com
G Wang, H Chen, M Huang, N Wang, J Zhang, Y Zhang… - Cancer letters, 2006 - Elsevier
… protodioscin on the HepG2 cells and the mechanism of the induced cytotoxicity. Treatment of methyl protodioscin … , suggesting that methyl protodioscin may be a novel anti-mitotic agent. …
Number of citations: 93 www.sciencedirect.com
R Zhang, S Gilbert, X Yao, J Vallance… - Pharmacology …, 2015 - Wiley Online Library
Dioscoreaceae, a kind of yam plant, has been recommended for treatment of chronic inflammatory conditions. However, the mechanisms are poorly defined. Methyl protodioscin ( MPD ) …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com

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